N-Acetyl-L-tryptophan ethyl ester
Description
Overview and Significance in Biochemical and Pharmaceutical Research
The scientific interest in N-Ac-L-Trp-OEt stems from the advantageous characteristics imparted by its modified structure. These modifications influence its behavior in biological systems, making it a subject of study in various biochemical and pharmaceutical contexts. ontosight.ai
As a derivative of L-tryptophan, N-Ac-L-Trp-OEt is part of a broad class of molecules that are investigated for their potential biological activities. L-tryptophan itself is a precursor to several important biomolecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). acs.orgnih.gov Researchers explore tryptophan derivatives like N-Ac-L-Trp-OEt to understand how structural changes affect their interaction with biological targets and metabolic pathways. ontosight.ainetascientific.com These derivatives are often used as tools in biochemical research, including in studies on peptide synthesis and neurochemical investigations. pubcompare.ai
The addition of the N-acetyl and ethyl ester groups to the L-tryptophan backbone is a strategic chemical modification. The N-acetyl group can protect the amino group from enzymatic degradation, potentially increasing the compound's stability. ontosight.ai The ethyl esterification of the carboxyl group enhances the molecule's lipophilicity, which can facilitate its ability to cross biological membranes. ontosight.aipubcompare.ai This increased membrane permeability is a significant advantage in experimental settings, potentially allowing for more efficient cellular penetration compared to the parent amino acid. pubcompare.ai This enhanced bioavailability makes it a valuable compound for studying cellular processes. netascientific.com
The unique properties of N-Ac-L-Trp-OEt have positioned it as a compound with considerable potential in both biochemical and pharmaceutical research. In biochemical studies, it serves as a molecular tool for investigating various processes. moleculardepot.com For instance, it has been used in studies of enzyme kinetics, such as the hydrolysis of the compound by α-chymotrypsin. moleculardepot.comacs.org In the pharmaceutical realm, its improved stability and bioavailability make it a candidate for further investigation. netascientific.com Research has explored the potential of tryptophan derivatives in areas such as neurological disorders. netascientific.com The structural modifications of N-Ac-L-Trp-OEt make it a valuable precursor in the synthesis of other molecules. netascientific.comscbt.com
Table 1: Physicochemical Properties of N-Acetyl-L-tryptophan Ethyl Ester
| Property | Value |
|---|---|
| CAS Number | 2382-80-1 scbt.com |
| Molecular Formula | C15H18N2O3 scbt.com |
| Molecular Weight | 274.32 g/mol scbt.com |
| Appearance | White to off-white powder netascientific.com |
| Melting Point | 106-110 °C netascientific.com |
| Solubility | Enhanced solubility netascientific.com |
Historical Context of Tryptophan Derivative Research
The exploration of tryptophan and its derivatives has a rich history, beginning with the isolation of tryptophan itself in 1901 by Frederick Gowland Hopkins and Sydney W. Cole from the milk protein casein. acs.orgbiomedpharmajournal.org The first laboratory synthesis of tryptophan was achieved by Alexander Ellinger in 1906. acs.org This foundational work paved the way for extensive research into the biological roles of tryptophan as a precursor to vital molecules like serotonin and melatonin. acs.orgnih.gov
Over the decades, scientists began to synthesize and study various derivatives of tryptophan to probe their structure-activity relationships and to develop new research tools and potential therapeutic agents. nih.govlsu.edu This has led to the creation of a diverse array of tryptophan-based compounds with applications ranging from enzyme inhibition to the study of protein conformation. lsu.edu The synthesis of conformationally constrained tryptophan derivatives, for example, has been a significant area of research aimed at understanding peptide structure and bioactivity. lsu.edu The development of N-Ac-L-Trp-OEt and other esterified derivatives falls within this broader historical context of modifying amino acids to enhance their utility in scientific investigation.
Current Research Landscape and Future Directions
The current research landscape for this compound and related tryptophan derivatives is vibrant and multifaceted. Scientists continue to utilize N-Ac-L-Trp-OEt as a substrate in enzymatic studies and as a model compound for understanding protein-ligand interactions. moleculardepot.comresearchgate.net For instance, recent research has employed N-acetyl-L-tryptophan (the non-esterified form) to investigate its potential neuroprotective effects in models of Alzheimer's disease, highlighting the ongoing interest in the therapeutic potential of this class of compounds. nih.govnih.gov
Future research is likely to focus on several key areas. Further elucidation of the precise mechanisms by which N-Ac-L-Trp-OEt and similar derivatives exert their biological effects is a primary goal. This includes more detailed studies on its metabolic fate and its interactions with specific cellular targets. The development of new synthetic methodologies to create novel tryptophan derivatives with even more refined properties is another promising avenue. As our understanding of the role of tryptophan metabolism in health and disease continues to grow, so too will the importance of derivatives like N-Ac-L-Trp-OEt as indispensable tools for research and potential therapeutic development. The ongoing exploration of tryptophan derivatives holds promise for uncovering new insights into biological processes and for the creation of innovative solutions for a range of health challenges.
Properties
IUPAC Name |
ethyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-20-15(19)14(17-10(2)18)8-11-9-16-13-7-5-4-6-12(11)13/h4-7,9,14,16H,3,8H2,1-2H3,(H,17,18)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGQONPKSKUHHT-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2382-80-1 | |
| Record name | N-Acetyl-L-tryptophan ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2382-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-L-tryptophan ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl N-acetyl-L-tryptophanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.447 | |
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| Record name | N-ACETYL-L-TRYPTOPHAN ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3779MVZ8JX | |
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Synthesis and Derivatization Methodologies
Advanced Synthetic Routes for N-Acetyl-L-tryptophan Ethyl Ester
The synthesis of this compound can be achieved through several advanced routes, with a significant focus on both traditional chemical methods and innovative biocatalytic approaches. These methods aim to produce the target compound with high yield and purity, catering to its applications in biochemical and pharmaceutical research. ontosight.ai
Esterification of N-Acetyl-L-tryptophan with Ethanol (B145695)
A primary chemical method for synthesizing this compound is the direct esterification of N-Acetyl-L-tryptophan with ethanol. ontosight.ai This reaction is typically facilitated by an acid catalyst. The process involves the reaction of the carboxylic acid group of N-Acetyl-L-tryptophan with ethanol to form the corresponding ethyl ester. This method is a fundamental and widely used approach for the preparation of amino acid esters. ontosight.ai
Enzyme-Catalyzed Synthesis and Optimization of Conditions
Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods. The use of enzymes, particularly proteases like α-chymotrypsin, allows for synthesis under mild conditions with high enantioselectivity. scirp.orgscispace.com
α-Chymotrypsin, a well-studied protease, is a versatile catalyst for both the hydrolysis and synthesis of this compound. nih.govthegoodscentscompany.com In aqueous environments, the equilibrium favors hydrolysis of the ester bond. However, by manipulating the reaction conditions, such as using a biphasic system with a water-immiscible solvent, the equilibrium can be shifted to favor synthesis. nottingham.ac.uk The catalytic mechanism involves the formation of an acyl-enzyme intermediate. nih.govannualreviews.org
The catalytic activity and enantioselectivity of α-chymotrypsin are highly dependent on pH and temperature. thegoodscentscompany.com Studies have shown that the pH optimum for the hydrolysis of this compound by α-chymotrypsin can vary. documentsdelivered.comresearchgate.net Similarly, temperature affects the reaction rate and enzyme stability, with the enantioselectivity of α-chymotrypsin in the esterification of N-acetyl-tryptophan with ethanol showing a marked dependence on the reaction temperature. scirp.org
Table 1: Effect of Reaction Temperature on the Enantioselectivity of α-Chymotrypsin
| Solvent | Temperature (°C) | Enantioselectivity ((kcat/KM)L/(kcat/KM)D) |
|---|---|---|
| [C2mim][BF4] | 25 | 190 |
| [C2mim][BF4] | 40 | Varies |
| [C2mim][FSI] | 25 | 32,000 |
| [C2mim][FSI] | 40 | Varies |
| THF | 25 | Varies |
| THF | 40 | Decreased |
Data derived from a study on the effect of reaction temperature on the enantioselectivity of α-chymotrypsin in the esterification of N-Ac-Trp-OH with EtOH. scirp.org
The solvent system plays a crucial role in the enzymatic synthesis of this compound. Methanolysis, the reaction with methanol (B129727), has been studied and catalyzed by cyclosophoraoses. nih.gov In α-chymotrypsin-catalyzed reactions, the presence of water is a key factor. The enantioselectivity of the enzyme in the esterification of N-acetyl-tryptophan with ethanol in aprotic ionic liquids varies significantly with the water content. scirp.org For instance, in [C2mim][BF4], the enantioselectivity ratio changes from 190 at 1.0% (v/v) water to 6500 at 5.0% (v/v) water. scirp.org The kinetics of the α-chymotrypsin-catalyzed hydrolysis in the presence of methanol can be analyzed in terms of the competitive partitioning of the acyl-enzyme intermediate by water and methanol. annualreviews.org
Table 2: Effect of Water Content on α-Chymotrypsin Enantioselectivity
| Solvent | Water Content (v/v) | Enantioselectivity ((kcat/KM)L/(kcat/KM)D) |
|---|---|---|
| [C2mim][BF4] | 1.0% | 190 |
| [C2mim][BF4] | 5.0% | 6500 |
Data from a study on the effect of water content on the enantioselectivity of α-chymotrypsin in the esterification of N-Ac-Trp-OH with EtOH in [C2mim][BF4] at 25°C. scirp.org
To enhance the stability and reusability of the enzyme, α-chymotrypsin can be immobilized on various supports. Immobilization converts the enzyme from a homogeneous to a heterogeneous catalyst, which can alter its activity, stability, and kinetic properties. nottingham.ac.uk For example, α-chymotrypsin coupled to porous glass has been used for the synthesis of this compound in a biphasic system. nottingham.ac.uk Another study found that a chitin-α-chymotrypsin complex was an effective catalyst for the esterification of N-acetyl-L-tryptophan in ethanol, with both the initial rate of ester formation and the equilibrium yield increasing compared to the free enzyme. researchgate.net The use of immobilized enzymes is a key strategy in the industrial application of biocatalysts. nih.govresearchgate.net
General Synthetic Strategies for Amino Acid Esters
The creation of amino acid esters, such as the ethyl ester of N-Acetyl-L-tryptophan, is a fundamental process in peptide synthesis and the development of amino acid-based compounds. nih.gov Several general strategies are employed, each with distinct advantages concerning reaction conditions and substrate compatibility.
One of the most common methods is Fischer esterification , which involves treating the amino acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as gaseous hydrochloric acid or sulfuric acid. nih.gov A variation of this involves the use of thionyl chloride (SOCl₂) with the alcohol, which first converts the alcohol to an alkyl chloride and generates HCl in situ to catalyze the esterification. nih.gov
A milder and highly efficient method utilizes trimethylchlorosilane (TMSCl) in an alcoholic solvent at room temperature. nih.gov This approach is notable for its simplicity, mild conditions, and good to excellent yields for a wide range of amino acids, including natural, aromatic, and aliphatic types. nih.gov The reaction proceeds by in situ formation of silyl (B83357) esters and HCl, which facilitates the esterification. nih.gov
Enzymatic synthesis represents another key strategy, offering high selectivity and mild reaction conditions. For the synthesis of this compound specifically, the enzyme α-chymotrypsin has been effectively used as a catalyst. nih.govresearchgate.net This biocatalytic approach can be conducted in biphasic aqueous-organic systems. nih.gov By localizing the enzyme in the aqueous phase and the substrates (N-acetyl-L-tryptophan and ethanol) in a water-immiscible organic solvent like chloroform, the reaction equilibrium can be dramatically shifted towards the ester product, achieving nearly 100% yield. nih.gov This method avoids the harsh conditions of traditional chemical synthesis and the need for protecting groups. nih.govresearchgate.net
More complex multi-step methods like the amidomalonate synthesis can also be adapted. This method starts with diethyl acetamidomalonate, which is alkylated and then hydrolyzed and decarboxylated to yield the desired α-amino acid, which can then be esterified. libretexts.org
Derivatization Strategies for Structure-Activity Relationship Studies
Derivatization of this compound is a critical step in medicinal chemistry for establishing structure-activity relationships (SAR). By systematically modifying the molecule's structure, researchers can identify key chemical features responsible for its biological activity.
The introduction of halogen atoms onto the indole (B1671886) ring of tryptophan derivatives is a proven strategy for modulating and often enhancing biological activity. nih.govnih.govdtu.dk Halogenation can alter the compound's electronic properties, lipophilicity, and metabolic stability, which can lead to improved pharmacological profiles. nih.gov
Research has shown that for tryptophan analogues, selective halogenation at the 7-position of the indole ring results in significant trypanocidal potency. nih.gov A study investigating a series of halogenated tryptophan derivatives against Trypanosoma brucei found a strong correlation between this specific structural modification and the compounds' activity. nih.gov Furthermore, the conversion of these halogenated tryptophan analogues to their corresponding methyl esters was found to increase their trypanocidal activity by more than tenfold in some cases, likely by aiding cellular uptake. nih.gov This highlights the synergistic effect of combining indole halogenation with esterification.
Enzyme engineering has also provided tools for this type of derivatization. Tryptophan halogenase enzymes can be modified to improve their efficacy and alter their substrate specificity, allowing for the regioselective halogenation of various indole compounds for use as drug intermediates. nih.gov
Effect of Indole Halogenation and Esterification on Trypanocidal Activity
| Compound | Indole Substitution | Functional Group | Trypanocidal Activity (EC₅₀, μM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 7-chlorotryptophan | 7-Cl | Carboxylic Acid | 2.8 | N/A |
| 7-chlorotryptophan methyl ester | 7-Cl | Methyl Ester | 0.2 | 92.6 |
| 7-bromotryptophan | 7-Br | Carboxylic Acid | 1.8 | N/A |
| 7-bromotryptophan methyl ester | 7-Br | Methyl Ester | 0.17 | 67.6 |
| 7-fluorotryptophan | 7-F | Carboxylic Acid | 6.4 | N/A |
| 7-fluorotryptophan methyl ester | 7-F | Methyl Ester | 0.43 | 71.4 |
Data adapted from a study on halogenated tryptophan derivatives. nih.gov The Selectivity Index (SI) compares toxicity to the parasite versus a human cell line (HeLa), with higher values being more favorable.
Tryptophan is often found in the "hot spots" of protein-protein and protein-ligand interfaces. nih.gov Therefore, selectively labeling tryptophan derivatives like this compound is a powerful method for studying these crucial biological interactions. nih.govprinceton.edu Various chemical and biochemical strategies have been developed to attach probes, tags, or isotopic labels to the tryptophan side chain.
Isotope Labeling for NMR Studies: A cost-effective method allows for the selective incorporation of specific isotopes (e.g., ¹³C, ¹⁵N) into the side chain of tryptophan residues. nih.gov This enables the use of Nuclear Magnetic Resonance (NMR) spectroscopy to study ligand binding, protein folding, and dynamics in detail, focusing specifically on the labeled tryptophan. nih.gov
Biomimetic and Photochemical Labeling: Advanced methods use chemical reactions that mimic biological processes. Biomimetic radical reactions can achieve selective labeling of tryptophan that is difficult with conventional methods. mdpi.com A photochemical process using N-carbamoylpyridinium salts and UV-B light can selectively modify tryptophan residues through a photoinduced electron transfer (PET) mechanism. acs.org This reaction is highly selective for tryptophan, works in aqueous conditions, and can be used to attach a variety of functional groups. acs.org
Redox-Based Chemical Ligation: A highly efficient and specific method termed Trp-CLiC (tryptophan chemical ligation by cyclization) uses oxaziridine (B8769555) reagents. researchgate.net This redox-based strategy mimics the oxidative cyclization seen in alkaloid biosynthesis and allows for the selective attachment of payloads to tryptophan residues in peptides and proteins with very fast reaction rates. researchgate.net This can be used for the global profiling of hyper-reactive tryptophan sites within entire proteomes. researchgate.net
Summary of Selective Tryptophan Labeling Methods
| Method/Reagent | Principle | Application | Reference |
|---|---|---|---|
| Isotope Incorporation | Metabolic incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) into the Trp side chain. | NMR studies of protein-ligand and protein-protein interactions, protein folding. | nih.gov |
| Trp-CLiC (Oxaziridine Reagents) | Redox-based chemical ligation mimicking biosynthetic oxidative cyclization. | Highly efficient and specific labeling of Trp in peptides and proteins; proteome-wide profiling. | researchgate.net |
| N-Carbamoylpyridinium Salts | Photoinduced electron transfer (PET) using UV-B light. | Selective modification of Trp in aqueous conditions; attachment of functional probes. | acs.org |
| Biomimetic Radical Chemistry | Use of radical reactions that proceed selectively in proximity to a catalyst. | Selective labeling of Trp; analysis of protein-protein interactions. | mdpi.com |
| Aryl Nitrenium Ions | Photochemical generation of diaryl nitrenium ions that react selectively with tryptophan. | Selective labeling of tryptophan in peptides for mass spectrometry analysis. | chemrxiv.org |
Mechanisms of Action and Biological Activities
Enzymatic Interactions and Kinetic Analysis
The interaction of N-Acetyl-L-tryptophan ethyl ester with various enzymes has been a subject of detailed kinetic analysis, providing insights into enzyme mechanisms.
α-Chymotrypsin-Catalyzed Hydrolysis and Acyl-Enzyme Intermediates
The efficiency of both the acylation and deacylation steps in the α-chymotrypsin-catalyzed hydrolysis of this compound is highly dependent on pH. annualreviews.org The pH-rate profile for the acylation step is typically bell-shaped, while the deacylation step follows a sigmoid curve. annualreviews.org This pH dependence necessitates a change in the rate-determining step of the reaction under different pH conditions. annualreviews.org For instance, in the hydrolysis of ester substrates, deacylation is the rate-limiting step below pH 8. researchgate.net However, at a more alkaline pH, the bell-shaped profile of the acylation step can fall below the pH-independent profile of the deacylation step, causing acylation to become rate-limiting. researchgate.net Studies on the binding of competitive inhibitors to α-chymotrypsin show that the binding of acidic inhibitors is dependent on the ionization of a group in the enzyme with an apparent pKa of 7.3, which causes the active site to become negatively charged above this pH. nih.gov
The structure of a substrate significantly influences its rate of hydrolysis by α-chymotrypsin. The enzyme's specificity is affected by the hydrophobicity, aromaticity, and structural size of the amino acid residues in the substrate. mdpi.com While substrates with high hydrophobicity generally show high reaction velocities, the planar structure of an aromatic ring, like that in tryptophan, can also contribute to high specificity. mdpi.com In a comparative study, substrates with smaller catalytic rate constants (kcat), such as Nα-acetyltryptophan methyl ester, exhibited Michaelis constants (Km) that were an order of magnitude smaller than other substrates, despite having comparable substrate binding constants (Ks). nih.govoup.com This indicates that subtle changes in the substrate's side chain can have a profound effect on the catalytic efficiency of the enzyme. nih.gov
Competitive inhibition studies provide valuable information about the binding of molecules to the active site of an enzyme. In the case of α-chymotrypsin, N-acetyl-L-tryptophan has been used as a competitive inhibitor in kinetic studies involving the substrate this compound. nih.govscispace.com These studies have helped to determine the equilibrium constants for the binding of the inhibitor to different forms of the enzyme. It was found that N-acetyl-L-tryptophan binds preferentially to the monomeric form of α-chymotrypsin. nih.gov The equilibrium constant for the binding of N-acetyl-L-tryptophan to monomeric α-chymotrypsin was determined to be 1300 M⁻¹, while the intrinsic binding constant for its interaction with the dimeric form was calculated to be 250 M⁻¹. nih.gov These findings have been crucial in refuting earlier hypotheses about inhibitor binding to different enzyme conformations. nih.gov
Tryptophanase Inhibition and Biofilm Formation
Tryptophanase is a bacterial enzyme that catalyzes the conversion of L-tryptophan into indole (B1671886), pyruvate, and ammonia. tandfonline.comtandfonline.com Indole acts as a signaling molecule that plays a role in bacterial processes such as biofilm formation. tandfonline.comnih.govresearchgate.net Consequently, inhibitors of tryptophanase are of interest as potential agents to control biofilm formation. tandfonline.comtandfonline.comnih.gov
N-Acetyl-L-tryptophan has been identified as a noncompetitive inhibitor of tryptophanase, with a reported inhibition constant (Ki) of 48 μM. tandfonline.comtandfonline.comnih.gov In contrast, L-tryptophan ethyl ester acts as a competitive inhibitor with a Ki of 52 μM. tandfonline.comtandfonline.comnih.gov The competitive nature of L-tryptophan ethyl ester's inhibition suggests that it binds to the active site of the enzyme. tandfonline.comtandfonline.com The increased ability of the ethyl ester form to cross cell membranes compared to the free acid makes it an effective tool for studying intracellular enzymatic activity. tandfonline.comtandfonline.com
| Inhibitor | Type of Inhibition | Inhibition Constant (Ki) |
| N-acetyl-L-tryptophan | Noncompetitive | 48 μM tandfonline.comtandfonline.comnih.gov |
| L-tryptophan-ethylester | Competitive | 52 μM tandfonline.comtandfonline.comnih.gov |
| S-phenylbenzoquinone-L-tryptophan | Uncompetitive | 101 μM tandfonline.comtandfonline.comnih.gov |
| α-amino-2-(9,10-anthraquinone)-propanoic acid | Noncompetitive | 174 μM tandfonline.comtandfonline.comnih.gov |
Protease Involvement in Phagocytic Activity
Certain amino acid esters, including this compound, have been shown to influence the phagocytic activity of macrophages. nih.gov Phagocytosis is a critical cellular process for engulfing and digesting foreign particles, such as antibody-coated cells or antigen-antibody complexes. nih.gov Studies have shown that this compound can markedly inhibit the intracellular uptake of sensitized red blood cells by guinea pig peritoneal macrophages. nih.gov
When examining the phagocytosis of soluble antigen-antibody complexes, this compound was also found to be a potent inhibitor of the subsequent digestion of these complexes. nih.gov Further analysis suggests that different amino acid esters can inhibit different stages of the phagocytic process. For instance, some esters inhibit the initial ingestion process, while others, like N-acetyl-L-tyrosine ethyl ester, appear to block the intralysosomal digestion of the engulfed material. nih.gov This indicates the involvement of various proteases with different substrate specificities in the complex process of phagocytosis. nih.govnih.gov
| Compound | Effect on Intracellular Uptake of 51Cr-EAb | Effect on Digestion of Ag-Ab Complex |
| This compound (Ac-Trp-OEt) | Marked Inhibition nih.gov | Marked Inhibition nih.gov |
| N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt) | Marked Inhibition nih.gov | Marked Inhibition nih.gov |
| N-benzoyl-L-tyrosine ethyl ester (Bz-Tyr-OEt) | Marked Inhibition nih.gov | Marked Inhibition nih.gov |
| N-acetyl-L-tyrosine ethyl ester (Ac-Tyr-OEt) | No Inhibition nih.gov | Marked Inhibition nih.gov |
| N-alpha-acetyl-L-arginine methyl ester (Ac-Arg-OMe) | No Inhibition nih.gov | Not specified |
| N-alpha-benzoyl-L-arginine ethyl ester (Bz-Arg-OEt) | No Inhibition nih.gov | No Effect nih.gov |
| N-alpha-acetyl-L-lysine methyl ester (Ac-Lys-OMe) | No Inhibition nih.gov | Not specified |
Cellular and Molecular Mechanisms
This compound and its parent compound, N-acetyl-L-tryptophan (NAT), engage in a variety of cellular and molecular processes. These interactions are fundamental to their biological activities, which range from enzymatic modulation to the protection of cells from oxidative stress and inflammation. The addition of an N-acetyl group and an ethyl ester to the L-tryptophan molecule alters its chemical properties, potentially enhancing its stability and ability to cross cellular membranes. ontosight.ai
Interactions with Enzymatic Systems
This compound is recognized as a substrate for the enzyme α-chymotrypsin. acs.orgthegoodscentscompany.com The hydrolysis of this ester by α-chymotrypsin has been a subject of kinetic studies to understand the enzyme's mechanism. acs.orgthegoodscentscompany.com
Conversely, the related compound N-acetyl-L-tryptophan (NAT) has been identified as a noncompetitive inhibitor of tryptophanase, an enzyme found in bacteria. tandfonline.com This inhibition is of interest for its potential to disrupt bacterial processes, such as biofilm formation, that rely on tryptophan metabolism. tandfonline.com Another related compound, L-tryptophan-ethylester, acts as a competitive inhibitor of tryptophanase. tandfonline.com
Table 1: Interaction of Tryptophan Derivatives with Enzymatic Systems
| Compound | Enzyme | Type of Interaction | Ki Value | Source |
|---|---|---|---|---|
| N-acetyl-L-tryptophan | Tryptophanase | Noncompetitive inhibitor | 48 mM | tandfonline.com |
| L-tryptophan-ethylester | Tryptophanase | Competitive inhibitor | 52 mM | tandfonline.com |
| N-acetyl-L-tryptophan | α-chymotrypsin | Binds to monomeric form | 1300 M-1 | nih.gov |
| N-acetyl-L-tryptophan | α-chymotrypsin | Binds to dimeric form | 250 M-1 | nih.gov |
Modulation of Neurotransmitter Synthesis and Metabolic Pathways
While direct studies on this compound's role in neurotransmitter synthesis are limited, its parent molecule, L-tryptophan, is a well-established precursor to key neurotransmitters. wikipedia.org
L-tryptophan is an essential amino acid that serves as the metabolic precursor for the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). wikipedia.org The synthesis of serotonin from tryptophan is a critical pathway in the central nervous system and the gastrointestinal tract, influencing mood, sleep, and gut function. wikipedia.orgnih.govfrontiersin.org Serotonin, in turn, is a precursor to the neurohormone melatonin (B1676174), which regulates the sleep-wake cycle. wikipedia.org
The biological activities of N-acetyl-L-tryptophan (NAT) are also linked to the modulation of neurotransmitter systems, particularly through its role as an antagonist of the neurokinin-1 (NK-1) receptor, which disrupts the binding of substance P. medchemexpress.com This antagonism has neuroprotective effects. medchemexpress.comnih.gov
Antioxidant Properties and Oxidative Stress Modulation
N-acetyl-L-tryptophan (NAT) has demonstrated significant antioxidant properties and the ability to modulate oxidative stress in various biological systems. medchemexpress.comnih.gov Its neuroprotective effects are partly attributed to its capacity to reduce oxidative stress. nih.gov
Research has highlighted the radioprotective effects of N-acetyl-L-tryptophan (NAT). Studies on intestinal epithelial cells (IEC-6) have shown that pretreatment with NAT protects against gamma-radiation-induced cell death. nih.govaustinpublishinggroup.com This protection is achieved by neutralizing oxidative stress, enhancing the activity of antioxidant enzymes, and protecting DNA from radiation-induced damage. nih.gov Similar protective effects against radiation-induced oxidative stress and apoptosis have been observed in murine macrophages. nih.gov
Table 2: Effects of N-acetyl-L-tryptophan (NAT) on Radiation-Induced Oxidative Stress in IEC-6 Cells
| Parameter | Effect of NAT Pretreatment | Source |
|---|---|---|
| Cell Survival | Increased survival against LD50 radiation dose | nih.gov |
| Oxidative Stress | Neutralized radiation-induced oxidative stress | nih.gov |
| Antioxidant Enzymes (CAT, SOD, GST, GPx) | Enhanced activity | nih.gov |
| DNA Damage | Protected against radiation-induced damage | nih.gov |
| Mitochondrial Membrane Integrity | Restored integrity | nih.gov |
| Apoptosis | Inhibited radiation-induced apoptosis | nih.govaustinpublishinggroup.com |
N-acetyl-L-tryptophan (NAT) plays a role in combating neuro-inflammation and apoptosis, particularly in the context of neurodegenerative diseases. In rat models of Alzheimer's disease, NAT has been shown to reduce cognitive decline and neuroinflammation induced by amyloid β oligomers. nih.govnih.gov This is achieved by downregulating pro-inflammatory markers such as tumor necrosis factor-α, interleukin-6, and substance P. nih.gov NAT treatment also reduced levels of total and phosphorylated nuclear factor kappa B and Tau proteins, which are implicated in the pathology of Alzheimer's disease. nih.gov
Furthermore, in a model of hepatic ischemia-reperfusion injury, NAT was found to alleviate liver damage by regulating the TLR4/NLRP3 signaling pathway, which is involved in inflammation and pyroptosis. peerj.com It inhibited the expression of inflammatory factors and pyroptosis-related proteins. peerj.com
Effects on Neurological Functions
This compound is a derivative of the essential amino acid L-tryptophan, and its modified structure may enhance its ability to cross biological membranes, potentially influencing neurological functions. ontosight.ai While direct studies on the ethyl ester form are limited, research on its parent compound, N-acetyl-L-tryptophan (NAT), provides significant insight into its potential neuroprotective capabilities.
In preclinical models of Alzheimer's disease, NAT has demonstrated a capacity to mitigate cognitive decline and key pathological features of the condition. nih.gov A study using a rat model where Alzheimer's-like conditions were induced by amyloid-β oligomers found that treatment with NAT led to notable improvements. The administration of NAT was associated with reduced cognitive deficits, a decrease in neuroinflammatory pathways, and a reduction in Tau protein levels, suggesting a neuroprotective role. nih.gov
The proposed neuroprotective mechanisms of NAT are multifaceted. They are thought to include the blockage of substance P-mediated neuroinflammation, a reduction in oxidative stress, and anti-apoptotic properties. science.gov Research has shown that NAT treatment can downregulate pro-inflammatory markers such as tumor necrosis factor (TNF) and interleukin-6 (IL-6) in the hippocampus and frontal cortex. nih.gov Furthermore, NAT administration was found to reduce acetylcholinesterase activity, which is a key target in Alzheimer's therapy, and to upregulate cAMP response element-binding protein 1 (CREB1) signaling, a pathway crucial for neuronal plasticity and memory. nih.gov
Table 1: Effects of N-Acetyl-L-tryptophan (NAT) in an Aβ-Induced Alzheimer's Disease Model
| Parameter Measured | Effect Observed Following NAT Treatment | Reference |
|---|---|---|
| Cognitive Function | Lowered cognitive decline (improved escape latency and path efficiency in Morris water maze) | nih.gov |
| Neuroinflammatory Markers | Downregulation of Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and Substance P | nih.gov |
| Acetylcholinesterase (AChE) | Reduced AChE activity | nih.gov |
| Tau Protein | Reduced total and phosphorylated Tau levels | nih.gov |
| Signaling Pathways | Upregulation of cAMP response element-binding protein 1 (CREB1) signaling | nih.gov |
Interaction with Voltage-Operated Calcium Channels (VOCC)
There is currently a lack of direct scientific literature detailing the specific interaction between this compound and voltage-operated calcium channels (VOCCs). However, the context of VOCCs in neurodegenerative conditions, for which tryptophan derivatives are being studied, is well-established.
VOCCs are critical in neuronal function, and their dysregulation can lead to cellular damage. For instance, studies on ethanol (B145695) withdrawal have shown that the resulting neuronal hyperexcitability may be linked to an increase in both NMDA receptors and VOCCs. nih.gov In these models, increased calcium influx through VOCCs is thought to contribute to the neurotoxicity of excitatory amino acids. nih.gov The use of dihydropyridine (B1217469) (DHP) calcium channel blockers was found to significantly lessen this EAA-induced cytotoxicity in cell cultures that had been chronically exposed to ethanol. nih.gov This suggests that modulating calcium influx via VOCCs is a viable strategy for neuroprotection. Given the neuroprotective effects observed with related tryptophan compounds, the potential interaction with VOCCs represents an important area for future investigation.
Metabolic Pathways and Biological Transformations
Role in Tryptophan Metabolism
This compound and its parent compounds can interact with key enzymes involved in tryptophan metabolism, particularly within microbial systems. The bacterial enzyme tryptophanase, which catalyzes the conversion of L-tryptophan into indole, pyruvate, and ammonia, is a notable example. tandfonline.comnih.gov
Studies have shown that modifications to the tryptophan molecule, such as esterification or N-acetylation, alter how it interacts with this enzyme. L-tryptophan-ethylester, which has a free amino group but an esterified carboxyl group, acts as a competitive inhibitor of tryptophanase. tandfonline.comnih.gov In contrast, N-acetyl-L-tryptophan, which has a blocked amino group, functions as a noncompetitive inhibitor. tandfonline.comnih.gov This demonstrates that the alpha-amino group is crucial for binding to the active site of the enzyme in a competitive manner.
Table 2: Inhibition of Bacterial Tryptophanase by Tryptophan Derivatives
| Compound | Mode of Inhibition | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| L-Tryptophan-ethylester | Competitive | 52 µM | tandfonline.comnih.gov |
| N-Acetyl-L-tryptophan | Noncompetitive | 48 µM | tandfonline.comnih.gov |
Biotransformation by Microbial Systems (e.g., Yeast)
Microbial systems, including yeast and bacteria, are integral to the metabolism and production of tryptophan derivatives. frontiersin.org The process of fermentation, particularly in winemaking, highlights the role of yeast in the biotransformation of tryptophan. During fermentation, the content of melatonin and its isomer, tryptophan-ethyl ester (TEE), increases, indicating that yeast plays a significant role in their biosynthesis. mdpi.com In fact, TEE has been identified as the most abundant tryptophan derivative in some wines. mdpi.com
Industrially, microorganisms like Escherichia coli and the yeast Saccharomyces cerevisiae are widely used as cellular factories for the production of L-tryptophan and its derivatives through fermentation. frontiersin.org Genetic engineering of these microbes, for example by removing repressive regulatory elements of the tryptophan biosynthesis pathway, is a common strategy to enhance production yields. frontiersin.org Furthermore, other bacteria such as Pseudomonas putida have been engineered for the biotransformation of L-tryptophan into other complex bioactive compounds like arcyriaflavin A. nih.gov
Competition with Tryptophan Binding to Nuclear Receptors
The ability of tryptophan derivatives to interact with nuclear receptors is a key aspect of their biological activity. A crucial study investigated the binding of various tryptophan analogs and metabolites to rat hepatic nuclei. nih.gov The research utilized an in vitro assay to determine which compounds could compete with radiolabeled L-tryptophan for binding to nuclear envelope proteins. nih.gov
The results provided clear distinctions based on the chemical structure of the compounds. It was found that compounds with an intact alpha-amino-propionic acid structure, such as L-tryptophan-ethyl ester, were able to compete with L-tryptophan for binding to the nuclear envelopes. nih.gov However, compounds where the amino group was modified, such as N-acetyl-L-tryptophan and N-formyl tryptophan, did not compete for this binding site. nih.gov This strongly suggests that a free, unmodified alpha-amino group is a critical requirement for binding to this specific hepatic nuclear receptor. While this compound was not directly tested, these findings imply that its N-acetylation would likely prevent it from competing for this nuclear binding site. nih.gov
Table 3: Competition of Tryptophan Derivatives with [3H]Tryptophan for Binding to Hepatic Nuclei
| Compound | Competition with L-Tryptophan Binding | Reference |
|---|---|---|
| Tryptophan-ethyl ester | Yes | nih.gov |
| Tryptophan-methyl ester | Yes | nih.gov |
| N-Acetyl-L-tryptophan | No | nih.gov |
| N-Formyl-L-tryptophan | No | nih.gov |
| α-Methyl-L-tryptophan | No | nih.gov |
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Detection and Quantification
Chromatography is a cornerstone for the analysis of NATE, allowing for its separation from other related compounds and interfering substances. High-performance liquid chromatography and gas chromatography, often coupled with powerful detection systems, are the primary methods employed.
HPLC is a versatile and widely used technique for the analysis of NATE. Its application is crucial in studies involving complex mixtures, such as fermented beverages and biological fluids. nih.govacs.org The method's robustness allows for the simultaneous quantification of NATE alongside its parent compound, L-tryptophan, and other derivatives like melatonin (B1676174). nih.govmdpi.com
Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for NATE and related indoleamines. This technique utilizes a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. In a typical application for analyzing NATE in wine, a C18 column is used with a gradient elution system involving a mixture of aqueous formic acid and an organic solvent like methanol (B129727) or acetonitrile. nih.govmdpi.com This setup effectively separates NATE from structurally similar compounds, which is essential for accurate quantification. researchgate.net
Table 1: Example of RP-HPLC Parameters for N-Acetyl-L-tryptophan ethyl ester Analysis
| Parameter | Specification | Source |
| Column | C18 | nih.gov |
| Mobile Phase A | Formic acid in water | nih.gov |
| Mobile Phase B | Methanol or Acetonitrile | nih.govunimi.it |
| Detection Mode | Fluorescence (FL) or Mass Spectrometry (MS) | nih.govmdpi.com |
The intrinsic fluorescence of the indole (B1671886) moiety in this compound makes HPLC with fluorescence detection (HPLC-FL) a highly sensitive and selective method for its quantification. nih.gov This technique is particularly advantageous when analyzing samples with low concentrations of the analyte. For instance, in the analysis of wine, NATE can be detected at excitation and emission wavelengths characteristic of indole compounds, typically around 280 nm for excitation and 350 nm for emission. nih.govmdpi.com Studies have demonstrated that despite structural similarities to other fluorescent compounds like melatonin, NATE exhibits a sufficiently different retention time under appropriate HPLC conditions, allowing for clear identification and quantification. researchgate.net The HPLC-FL method has been successfully applied to determine NATE concentrations in red wines, showing levels ranging from 74.4 to 256.2 µg/L. nih.govmdpi.com
The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) represents one of the most powerful and specific techniques for the analysis of NATE. mdpi.com This method offers unparalleled selectivity and sensitivity, making it ideal for characterizing complex matrices and for metabolomic studies. nih.gov The analysis is typically performed using an electrospray ionization (ESI) source in positive mode, with detection carried out in Multiple Reaction Monitoring (MRM) mode. mdpi.com
In MRM mode, specific precursor-to-product ion transitions are monitored for the analyte. For this compound (molecular weight 274.32 g/mol ), the protonated molecule [M+H]⁺ at m/z 275.2 is often selected as the precursor ion. mdpi.com This precursor ion is then fragmented, and specific product ions are monitored for quantification and confirmation. This high degree of specificity minimizes matrix effects and allows for accurate quantification even at very low levels. The technique has been used to develop and validate methods for the simultaneous detection of tryptophan and a wide range of its indole-containing metabolites, including NATE, in beverages and biological fluids. mdpi.comnih.gov
Table 2: HPLC-MS/MS Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) | Source |
| This compound | 275.2 | 216.2 | 132.0 | 13.1 | unimi.it |
| This compound | 275.1 | 130.1 | --- | 25 | mdpi.com |
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the profiling of small, volatile, and semi-volatile metabolites. researchgate.net While this compound is not sufficiently volatile for direct GC analysis, it can be analyzed following a chemical derivatization step, typically silylation, to increase its volatility. researchgate.nethmdb.ca This process converts polar functional groups (like -NH and any residual -OH) into nonpolar trimethylsilyl (B98337) (TMS) ethers and esters.
Once derivatized, the compound can be separated by gas chromatography and detected by mass spectrometry. The electron ionization (EI) mass spectrum of NATE provides a characteristic fragmentation pattern that can be used for its identification. The NIST Mass Spectrometry Data Center contains reference spectra for this compound, showing major fragment ions at m/z 130 and 215, with the molecular ion peak at m/z 274. nih.gov In the context of metabolite profiling, GC-MS can provide comprehensive information on a wide range of compounds in a biological sample, including amino acid derivatives, organic acids, and sugars, making it a valuable tool for discovering metabolic pathways and biomarkers. mdpi.comcore.ac.uk
Table 3: Key Mass Fragments for this compound in GC-MS
| m/z Value | Description | Source |
| 274 | Molecular Ion [M]⁺ | nih.gov |
| 215 | Fragment Ion | nih.gov |
| 130 | Fragment Ion (Base Peak) | nih.gov |
High-Performance Liquid Chromatography (HPLC)
Spectroscopic and Spectrophotometric Approaches
Spectroscopic techniques are fundamental for studying the electronic structure and environment of this compound. These methods are often used to investigate the compound's conformational properties and its interactions with solvents or other molecules.
Research using laser-induced fluorescence (LIF) in supersonic molecular beams has provided detailed insights into the electronic spectroscopy of NATE. aip.org These studies have identified the electronic transition to the lowest excited singlet state (S₁) occurring at 34,881 cm⁻¹. aip.org The spectra reveal the presence of stable conformers of the molecule in the gas phase. aip.org Such high-resolution spectroscopic methods are critical for understanding the fundamental photophysics of the molecule and how its structure is influenced by its environment, which is essential for interpreting its behavior in biological systems. researchgate.net
Fourth-derivative spectrophotometry has also been applied to analyze the spectral transitions of tryptophan derivatives, including mixtures containing N-acetyl-L-tyrosine ethyl ester alongside N-acetyl-L-tryptophan amide, a closely related compound. researchgate.netnih.gov This technique enhances the resolution of overlapping spectral bands and is sensitive to the local environment of the tryptophan chromophore. By analyzing the spectral shifts in different solvent media, researchers can infer information about the polarity and nature of the molecular environment surrounding the indole ring. researchgate.netnih.gov
UV Absorption Spectroscopy for Enzyme Kinetics
UV absorption spectroscopy is a fundamental tool for studying enzyme kinetics, and this compound serves as a valuable substrate in such assays. Its aromatic indole ring exhibits characteristic UV absorbance, which can be monitored to determine the rate of enzymatic reactions.
One key application is in the study of competitive inhibition. For instance, in research on the enzyme α-chymotrypsin, this compound has been used as a substrate to determine the binding affinity of competitive inhibitors like N-acetyl-L-tryptophan. nih.gov By measuring the rate of hydrolysis of the ethyl ester substrate in the presence of varying concentrations of the inhibitor, researchers can calculate the equilibrium constant for the inhibitor binding to the enzyme. nih.gov
Furthermore, the UV absorption profile of this compound, along with other model amino acid analogs, is sensitive to its local environment. Second-derivative UV absorption spectroscopy, a technique that enhances the resolution of overlapping absorption bands, has been employed to study these environmental effects. nih.govnih.gov The N-acetylated and C-ethyl esterified forms are specifically chosen to minimize undesired electrostatic interactions, allowing for a clearer interpretation of solvent and temperature effects on the chromophore. nih.gov The second derivative spectrum of the tryptophan analog shows distinct peaks around 271 nm, 281 nm, and 289 nm, which can shift based on environmental factors. nih.gov
Table 1: Second-Derivative UV Absorption Peak Positions for Model Aromatic Amino Acid Analogs
| Compound | Peak 1 (nm) | Peak 2 (nm) | Peak 3 (nm) |
|---|---|---|---|
| N-acetyl-L-phenylalanine ethyl ester | ~251 | ~257 | ~264 |
| N-acetyl-L-tyrosine ethyl ester | ~267 | ~274 | ~282 |
| This compound | ~271 | ~281 | ~289 |
Data sourced from temperature-dependent spectroscopic studies. nih.gov
Difference Spectroscopy for Protein Conformation Studies
Difference spectroscopy, particularly in the form of second-derivative UV absorption analysis, is a powerful method for investigating subtle changes in protein conformation. This compound is frequently used as a model compound in these studies to understand how the spectral properties of tryptophan residues within a protein respond to their microenvironment. nih.govnih.gov
Changes in the local environment of the indole ring, such as altered solvent exposure or interactions with nearby charged groups, cause shifts in the UV absorption spectrum. Second-derivative spectroscopy can resolve these small shifts, which are often obscured in the broad, overlapping bands of a standard protein UV spectrum. nih.gov For example, studies have shown that the derivative peak positions of this compound shift linearly or quasi-linearly to higher wavelengths (a red shift) as temperature increases. nih.gov
This technique has also been used to probe cation–π interactions, which are important non-covalent bonds in protein structure. By observing the spectral shifts of this compound in the presence of various cations (like Li⁺, Na⁺, and Cs⁺), researchers can characterize the nature of these interactions. nih.gov The resulting data helps in interpreting similar spectral changes observed in complex proteins, providing insight into how ions can modulate protein structure and stability. nih.gov The shifts observed with the model compound can be compared to those of tryptophan residues in proteins like melittin, providing a baseline for understanding environmental sensitivity. nih.gov
Intrinsic Fluorescence Analysis for Enzyme Activity
The intrinsic fluorescence of the tryptophan moiety makes this compound an excellent probe for studying enzyme activity and protein interactions without the need for external labels. nih.gov The fluorescence emission of the indole ring is highly sensitive to its local environment, including polarity and the presence of quenching molecules. acs.org
This property is exploited in enzyme activity assays. For example, the catalytic activity of immobilized enzymes can be assessed by monitoring changes in intrinsic fluorescence, which reflects the retention of the enzyme's tertiary structure. science.gov In studies of chymotrypsin, changes in the intrinsic tryptophan fluorescence are monitored simultaneously with enzyme activity during denaturation by heat or high salt concentrations. westmont.edu This allows for a direct correlation between structural changes around the tryptophan residues near the active site and the functional capacity of the enzyme. westmont.edu
Furthermore, this compound is used as a model compound to study binding interactions. Fluorescence quenching experiments, where a ligand binds to the tryptophan analog, can be used to determine binding constants and stoichiometry. ias.ac.in For instance, the binding of chlorogenic acid to this compound was quantified by titrating the compound and measuring the decrease in fluorescence intensity at 355 nm. ias.ac.in Such model studies provide convincing evidence for the involvement of tryptophan residues in ligand binding to larger proteins. ias.ac.in
Table 2: Fluorescence Quantum Yields of Tryptophan Analogs in Different Solvents
| Compound | Quantum Yield in Water | Quantum Yield in Dioxane |
|---|---|---|
| 3-methylindole (3MI) | 0.31 | ~0.35 |
| N-acetyl-L-tryptophanamide (NATA) | 0.13 | ~0.35 |
| This compound (NATE) | 0.057 | ~0.35 |
Data highlights the quenching effect of polar solvents on tryptophan fluorescence, which is central to its use as an environmental probe. acs.org
Other Advanced Analytical Techniques
Equilibrium Sedimentation Studies for Protein Binding
Equilibrium sedimentation is a rigorous biophysical technique used to determine the molecular weight and association states of proteins in solution. This compound and its parent compound, N-acetyl-L-tryptophan, are relevant in this context, particularly in studies of protein-ligand interactions and protein self-association.
In a study of α-chymotrypsin, which exists in a monomer-dimer equilibrium, equilibrium sedimentation was used to determine the dimerization constant of the enzyme. nih.gov While the sedimentation experiment itself focused on the protein, parallel kinetic studies using this compound as a substrate were crucial. nih.gov These kinetic experiments helped establish the equilibrium constant for the binding of the inhibitor (N-acetyl-L-tryptophan) to the monomeric form of the enzyme, providing a complete picture of the linked equilibria of protein dimerization and inhibitor binding. nih.gov
In another example, the association of αs-casein was investigated using sedimentation equilibrium with a UV optical system. tandfonline.com In this work, this compound was used as a model compound to help interpret how the tryptophyl residues of the protein behave during its concentration-dependent association. tandfonline.com The study concluded that the hydrophobic segments containing tryptophan residues are involved in the self-association process. tandfonline.com
Metabolomic Workflow for Human Biofluids
Metabolomics, the large-scale study of small molecules in biological systems, utilizes advanced analytical workflows to quantify numerous metabolites in biofluids like plasma, serum, and urine. nih.govacs.orgnih.gov Within this field, targeted methods have been developed to explore the metabolic pathways of essential amino acids, including tryptophan. nih.govacs.org
An ultrahigh-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS) method has been established for the targeted quantification of 89 metabolites resulting from the co-metabolism of dietary amino acids by the host and gut microbiota. acs.orgnih.gov In this workflow, N-acetyl-L-tryptophan (NAC-TRP), the non-esterified form of the subject compound, is one of the analytes measured. nih.govacs.org The method involves a rapid sample clean-up, such as hybrid solid-phase extraction (SPE) for plasma and serum or simple dilution for urine, followed by a 15-minute chromatographic run. nih.govacs.org This high-throughput approach allows for the analysis of 96 samples per day, with detection limits in the parts-per-billion (ppb) range. nih.govacs.org
Table 3: MS/MS Parameters for N-acetyl-l-tryptophan in a Metabolomic Workflow
| Compound Name | Abbreviation | Retention Time (min) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
|---|---|---|---|---|---|
| N-acetyl-l-tryptophan | NAC-TRP | 5.35 | 245.1 | 203.1 | 73.9 |
Data from a validated UHPLC-ESI-MS/MS method for human biofluids. nih.govacs.org
Radiosynthesis and PET Studies for In Vivo Behavior
Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique used to study physiological and metabolic processes in vivo. nih.gov This requires the synthesis of molecules labeled with positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). nih.govsnmjournals.org While direct radiosynthesis and PET studies of this compound are not prominently documented, numerous other tryptophan derivatives have been developed as PET tracers, particularly for tumor imaging. snmjournals.orgnih.gov
Amino acid tracers are of great interest because they can differentiate tumors from inflammation, a challenge for the commonly used tracer [¹⁸F]FDG. nih.gov The rationale is that amino acid transport is upregulated in malignant cells but not typically in inflammatory tissue. snmjournals.orgnih.gov
For example, 5-(3-[¹⁸F]Fluoropropyloxy)-L-tryptophan ([¹⁸F]-L-FPTP) has been synthesized and evaluated as a tumor imaging agent. nih.gov The radiosynthesis involves a two-step reaction starting with the [¹⁸F]fluoropropylation of a precursor, followed by purification. nih.gov Preclinical PET imaging in mouse models demonstrated that [¹⁸F]-L-FPTP accumulates in tumors but shows low uptake in inflammation, highlighting its potential clinical utility. nih.gov Other ¹⁸F and ¹¹C labeled tryptophan analogs have also been developed to investigate serotonin (B10506) synthesis and other metabolic pathways. snmjournals.org These studies provide a framework for how a radiolabeled version of this compound could potentially be synthesized and evaluated for in vivo studies.
Preclinical Research and Investigational Applications
Studies in Animal Models
Animal models provide a crucial platform for understanding the systemic effects of N-Acetyl-L-tryptophan ethyl ester. Research in this area has uncovered potential roles in blood pressure regulation, immune response modulation, and liver function.
Vascular Effects and Blood Pressure Modulation
Studies in animal models have demonstrated that the ethyl ester derivative of L-tryptophan can induce a reduction in blood pressure. In male Sprague-Dawley rats, intravenous administration of L-tryptophan ethyl ester (L-Wee) resulted in a rapid, dose-dependent, and transient decrease in mean arterial pressure (MAP) and heart rate. nih.govnih.gov This effect was not observed with the administration of L-tryptophan itself. nih.govnih.gov The vasodilatory action of L-Wee is believed to be endothelium-independent and is associated with the blockade of voltage-operated calcium channels (VOCC) in vascular smooth muscle cells. nih.govnih.gov The preferential relaxation of resistance vessels over conduit vessels suggests a potential mechanism for the observed fall in blood pressure. nih.govnih.gov
Further research has explored the potential of tryptophan and its metabolites as anti-hypertensive agents. For instance, kynurenine (B1673888), a metabolite of tryptophan, has been shown to induce vasodilation in human arteries, aligning with the blood pressure-lowering effects observed with its precursor. mdpi.com
Interactive Data Table: Effect of L-tryptophan ethyl ester (L-Wee) on Mean Arterial Pressure (MAP) in Rats
| Dose of L-Wee (mg/kg, i.v.) | % Fall in Mean Arterial Pressure (MAP) |
| 5 | ~10% |
| 10 | ~20% |
| 25 | ~35% |
| 50 | ~45% |
| Data is estimated from graphical representations in the source material and is for illustrative purposes. nih.gov |
Effects on Phagocytic Activity of Macrophages
The influence of this compound on immune cell function has been a subject of investigation. Specifically, its effect on the phagocytic activity of macrophages has been studied. Research has shown that this compound (Ac-Trp-OEt) can markedly inhibit the intracellular uptake of sensitized sheep erythrocytes by guinea pig peritoneal macrophages. nih.gov This inhibitory effect was also observed for the phagocytosis of antigen-antibody complexes. nih.gov These findings suggest that certain amino acid esters, including Ac-Trp-OEt, can modulate the phagocytic processes of macrophages, which are critical for immune surveillance and response. nih.gov The mechanism appears to involve the inhibition of the ingestive process of phagocytosis. nih.gov
Investigations into Hepatic Metabolism and Toxicity Mechanisms
The liver is a primary site for the metabolism of various compounds. Investigations into the hepatic metabolism of tryptophan derivatives are important for understanding their biological fate and potential for toxicity. While direct studies on the hepatic metabolism of this compound are not extensively detailed in the provided results, related research on N-acetyl-L-tryptophan (NAT) provides some context. Studies have shown that NAT can attenuate hepatic ischemia-reperfusion injury in rats by regulating inflammatory signaling pathways, such as the TLR4/NLRP3 pathway. nih.gov This suggests a protective role against certain types of liver damage. The metabolism of drugs and toxic substances in the liver often involves processes like glucuronidation and the formation of mercapturic acids, which are catalyzed by hepatic enzymes. annualreviews.org
Cellular and Tissue-Level Investigations
At the cellular and tissue level, this compound and its related compounds have been examined for their protective effects and utility as biochemical tools.
Radioprotective Efficacy in Intestinal Epithelial Cells
The gastrointestinal system is highly sensitive to ionizing radiation. Research has explored the potential of N-acetyl-L-tryptophan (NAT), a related compound, to protect intestinal epithelial cells from radiation-induced damage. nih.govresearchgate.netresearchgate.net In studies using intestinal epithelial cells-6 (IEC-6), pretreatment with L-NAT was found to significantly enhance cell survival following exposure to gamma radiation. nih.govresearchgate.netresearchgate.net The radioprotective effect is attributed to the neutralization of radiation-induced oxidative stress, enhancement of endogenous antioxidant enzymes (such as catalase, superoxide (B77818) dismutase, glutathione (B108866) S-transferase, and glutathione peroxidase), and protection of DNA from damage. nih.govresearchgate.netresearchgate.net Furthermore, L-NAT was observed to restore mitochondrial membrane integrity and inhibit apoptosis in irradiated IEC-6 cells. nih.govresearchgate.netresearchgate.net
Interactive Data Table: Survival of Irradiated IEC-6 Cells with L-NAT Pre-treatment
| Treatment | Cell Survival (%) |
| Radiation Only (LD50 dose) | Significantly reduced |
| L-NAT (0.1 µg/mL) + Radiation | 84.36% to 87.68% |
| Data based on a study demonstrating significant (p < 0.0001) survival benefit. nih.govresearchgate.net |
Selective Labeling of Tryptophan in Peptides and Proteins
The selective modification of amino acids in peptides and proteins is a valuable tool in biochemical research. This compound has been utilized in the development of methods for the selective labeling of tryptophan residues. chemrxiv.orgresearchgate.net Research has shown that aryl nitrenium ions react more rapidly with tryptophan than with any other amino acid. chemrxiv.orgresearchgate.net This principle was applied to label this compound with a diaryl nitrenium ion, resulting in the isolation of two major adducts. chemrxiv.orgresearchgate.net This selective labeling was further demonstrated in the peptide WWCNDGR, where tandem mass spectrometry analysis confirmed that only the tryptophan residues were modified. chemrxiv.orgresearchgate.net This suggests that aryl nitrenium ions represent a promising new method for the selective labeling of tryptophan in peptides and proteins, which is crucial for understanding protein activity and function. chemrxiv.orgresearchgate.net
Studies on Tryptophan Derivatives in Neurodegeneration
Tryptophan and its metabolites are crucial in the context of neurodegenerative diseases, playing complex and sometimes contradictory roles. mdpi.com The metabolism of tryptophan can proceed down several routes, including the kynurenine pathway, which generates both neuroprotective and neurotoxic compounds. mdpi.commdpi.com Imbalances in this pathway are linked to conditions like Alzheimer's and Huntington's disease. mdpi.com For instance, kynurenic acid is recognized for its neuroprotective antioxidant properties, while quinolinic acid has potent neurotoxic effects through its interaction with NMDA receptors. mdpi.commdpi.com
Within this landscape, acetylated derivatives of tryptophan have emerged as compounds of significant interest for their neuroprotective potential. N-acetyl-L-tryptophan (NAT), the parent compound of the ethyl ester, has been identified as a potential neuroprotective agent. nih.gov Studies have demonstrated that NAT can rescue motor neuron-like cells from cell death in models of amyotrophic lateral sclerosis (ALS). nih.gov Its mechanism of action involves inhibiting the release of mitochondrial cytochrome c, a key step in apoptosis (cell death), and reducing inflammation by inhibiting the secretion of substances like Interleukin-1β. nih.govpeerj.com Furthermore, research in rat models of Alzheimer's disease showed that NAT administration significantly lowered cognitive decline, reduced neuroinflammation, and decreased levels of phosphorylated Tau protein, a hallmark of the disease. nih.gov
While direct preclinical studies on this compound in neurodegeneration are less documented, its structural properties suggest potential advantages. The addition of an ethyl ester group is known to enhance membrane permeability compared to the parent amino acid. pubcompare.aiontosight.ai This improved ability to cross cellular membranes could facilitate more efficient penetration into the central nervous system, making it a promising candidate for further investigation in neurochemical research and as a potential therapeutic agent. pubcompare.ai The neuroprotective activities observed for NAT provide a strong rationale for exploring its ethyl ester derivative in similar models of neurodegeneration. nih.govnih.gov
Table 1: Key Tryptophan Derivatives in Neurodegeneration Research
| Compound | Observed Role in Neurodegeneration | Mechanism of Action | Citation(s) |
|---|---|---|---|
| Kynurenic Acid (KYNA) | Primarily Neuroprotective | Acts as an antioxidant, neutralizing reactive oxygen species. mdpi.com | mdpi.com |
| Quinolinic Acid (QUIN) | Neurotoxic | Excitotoxic effects through excessive activation of NMDA receptors. mdpi.commdpi.com | mdpi.commdpi.com |
| Indole-3-propionic acid (IPA) | Neuroprotective | Attenuates neuronal damage and oxidative stress. mdpi.com | mdpi.com |
| N-Acetyl-L-tryptophan (NAT) | Neuroprotective | Inhibits mitochondrial cytochrome c release, reduces inflammation, and acts as an NK-1R antagonist. nih.govnih.govhmdb.ca | nih.govnih.govhmdb.ca |
| Melatonin (B1676174) | Neuroprotective | Influences immune responses, oxidative stress, and cell death; acts as a signaling molecule in the CNS. mdpi.com | mdpi.com |
Potential Therapeutic and Biotechnological Applications
Development of Novel Therapeutic Agents and Nutraceuticals
The therapeutic potential of tryptophan derivatives is an active area of research. researchgate.net L-Tryptophan ethyl ester hydrochloride, a related compound, is already utilized in the pharmaceutical and nutraceutical industries for dietary supplements aimed at improving mood and sleep, leveraging its role as a precursor to serotonin (B10506). chemimpex.com
N-Acetyl-L-tryptophan (NAT) has shown significant promise as a novel therapeutic agent, particularly for conditions outside of its neuroprotective roles. Studies have shown it confers protection against hepatic ischemia-reperfusion injury by inhibiting specific inflammatory signaling pathways. peerj.comhmdb.ca This suggests its potential application in treating tissue damage caused by the restoration of blood flow after a period of ischemia. Based on these findings, derivatives like this compound are of interest for developing new therapeutic agents. ontosight.ai The enhanced stability and bioavailability conferred by the N-acetyl and ethyl ester groups, respectively, make it an attractive molecule for pharmaceutical development. ontosight.ai Its potential applications could span from neuroprotective drugs to agents that mitigate inflammatory damage in other tissues. nih.govpeerj.com
Application in Drug Formulation for Enhanced Stability and Absorption
N-Acetyl-L-tryptophan (NAT) is utilized as a stabilizer in liquid formulations of protein therapeutics, such as human serum albumin and monoclonal antibodies. researchgate.netnih.gov It functions as a sacrificial antioxidant, protecting labile tryptophan residues within the therapeutic protein from oxidative degradation. researchgate.netnih.gov Studies have shown that NAT is stable under normal storage and handling conditions but degrades under oxidative or thermal stress, confirming its role as a protective excipient. nih.gov
The structure of this compound combines the stabilizing properties of the N-acetyl group with the absorption-enhancing properties of the ethyl ester moiety. ontosight.ai The ethyl ester group can facilitate the transport of the molecule across cell membranes, potentially increasing its bioavailability and effectiveness in reaching target sites within the body. pubcompare.aiontosight.ai This dual functionality makes this compound a compound of interest for advanced drug formulation, where both the stability of the active ingredient and its efficient absorption are critical. pubcompare.ainih.gov
Use as a Molecular Tool in Biochemical Applications
This compound serves as a valuable molecular tool in a variety of biochemical and research applications. pubcompare.aimoleculardepot.com Its primary use is as a research chemical for investigations in neuroscience, peptide chemistry, and amino acid derivative synthesis. pubcompare.ai
The compound's well-defined chemical properties make it suitable for fundamental scientific studies. For instance, it has been used in kinetic studies to probe the mechanisms of enzymes like α-chymotrypsin. moleculardepot.com It has also been employed as a hydrophobic model compound to investigate the process of protein denaturation, providing insights into the forces that maintain protein structural stability. researchgate.net Furthermore, this compound is highly compatible with analytical techniques such as spectrofluorometry, making it a useful tool for various laboratory analyses. pubcompare.ai
Table 2: Biochemical Applications of this compound
| Application Area | Specific Use | Citation(s) |
|---|---|---|
| Enzyme Kinetics | Substrate for studying the catalytic mechanism of proteases like α-chymotrypsin. | moleculardepot.com |
| Protein Chemistry | Model compound for studying protein folding and denaturation by agents like urea. | researchgate.net |
| Peptide Synthesis | Used as a building block or derivative in the synthesis of peptides. | pubcompare.aisigmaaldrich.com |
| Neurochemical Research | Employed in studies of amino acid derivatives and neurotransmitter pathways. | pubcompare.ai |
| Analytical Chemistry | Used as a standard or reagent in spectrofluorometric analysis. | pubcompare.ai |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| L-Tryptophan |
| Kynurenic Acid |
| Quinolinic Acid |
| Interleukin-1β |
| N-Acetyl-L-tryptophan |
| Serotonin |
| L-Tryptophan ethyl ester hydrochloride |
| Human serum albumin |
| α-chymotrypsin |
| Indole-3-propionic acid |
| Melatonin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
